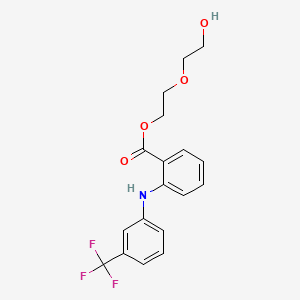

依托芬酯

描述

依托芬那特是一种非甾体抗炎药(NSAID),主要用于治疗关节和肌肉疼痛。 它以各种形式用于局部应用,包括乳膏、凝胶和喷雾剂 . 依托芬那特以其能够通过抑制组胺、溶酶体酶和前列腺素等炎症介质的释放来减轻炎症和缓解疼痛而闻名 .

科学研究应用

依托芬那特具有广泛的科学研究应用,包括:

化学: 在 NSAID 合成和反应性研究中用作模型化合物。

生物学: 研究其对细胞炎症和疼痛通路的影响。

医学: 广泛用于治疗肌肉骨骼疾病,例如钝器伤、腰痛和骨关节炎. 据观察,它在减轻这些疾病患者的疼痛和炎症方面有效。

作用机制

依托芬那特通过抑制组胺、溶酶体酶和前列腺素等炎症介质的释放发挥作用 . 它很容易通过皮肤运输并在炎症组织中浓缩,在那里它提供抗炎和止痛作用 . 依托芬那特的分子靶点包括环氧合酶,它们参与前列腺素的合成。

生化分析

Biochemical Properties

Etofenamate exerts its anti-inflammatory and analgesic effects by inhibiting the release of histamine, lysosomal enzymes, and prostaglandins .

Cellular Effects

Etofenamate can improve pain and reduce inflammation in patients with musculoskeletal disorders, including blunt injuries and rheumatic diseases . It influences cell function by reducing the production of inflammatory mediators, thereby alleviating pain and inflammation .

Molecular Mechanism

It is known to inhibit the synthesis of prostaglandins, which are key mediators of inflammation . This suggests that Etofenamate may exert its effects at the molecular level by binding to and inhibiting the activity of enzymes involved in prostaglandin synthesis .

Temporal Effects in Laboratory Settings

Etofenamate has been shown to have an overall efficacy that was superior to other topical NSAIDs, such as 1% indomethacin and 1% diclofenac, and to be as effective as topical formulations of 2.5% ketoprofen gel and 2% ketorolac gel

Metabolic Pathways

It is known that Etofenamate is a derivative of flufenamic acid, suggesting that it may be metabolized in a similar manner .

Transport and Distribution

Etofenamate is readily transported through the skin and concentrated in inflamed tissue

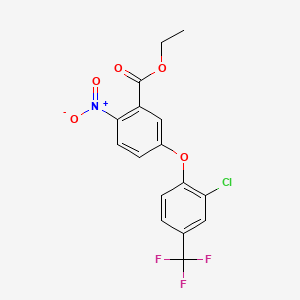

准备方法

依托芬那特是通过氟芬那酸与二甘醇在非质子有机溶剂中反应合成的。该反应由有机羧酸活化剂促进,例如氯硅烷或磺酰氯。 然后在酸性条件下水解反应物,然后进行萃取和分离以获得高纯度依托芬那特 . 该方法的优点在于其简单、高生产率和高产品纯度。

化学反应分析

依托芬那特经历各种化学反应,包括:

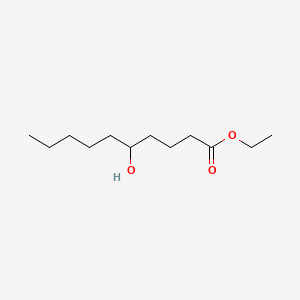

氧化: 依托芬那特可以被氧化形成羟基衍生物。

还原: 依托芬那特的还原反应不太常见。

这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。这些反应形成的主要产物包括羟基化衍生物和取代类似物。

相似化合物的比较

依托芬那特与其他 NSAID 如消炎痛、双氯芬酸、酮洛芬和酮咯酸进行比较。 在某些情况下,它已被证明具有优越的疗效,而在其他情况下则具有相当的疗效 . 类似化合物包括:

消炎痛: 另一种用于疼痛和炎症的 NSAID。

双氯芬酸: 通常用于关节和肌肉疼痛。

酮洛芬: 以其抗炎和止痛特性而闻名。

酮咯酸: 以其强大的止痛效果而闻名.

属性

IUPAC Name |

2-(2-hydroxyethoxy)ethyl 2-[3-(trifluoromethyl)anilino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3NO4/c19-18(20,21)13-4-3-5-14(12-13)22-16-7-2-1-6-15(16)17(24)26-11-10-25-9-8-23/h1-7,12,22-23H,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILVEPYQJIOVNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCCOCCO)NC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045448 | |

| Record name | Etofenamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30544-47-9 | |

| Record name | Etofenamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30544-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etofenamate [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030544479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etofenamate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08984 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etofenamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etofenamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETOFENAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZF0XM66JC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

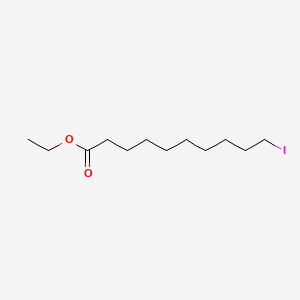

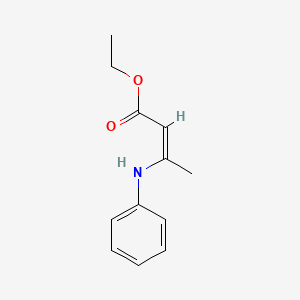

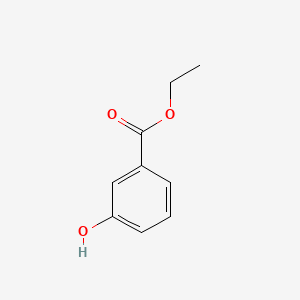

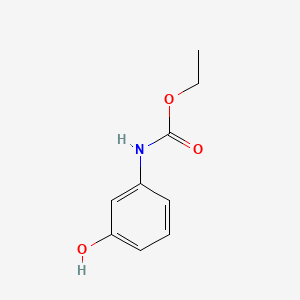

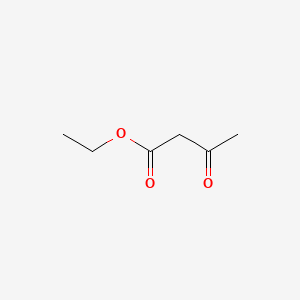

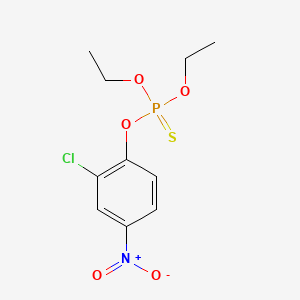

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

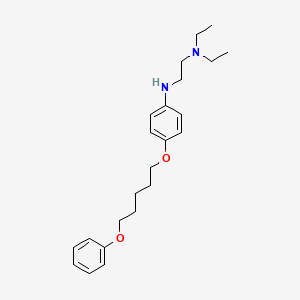

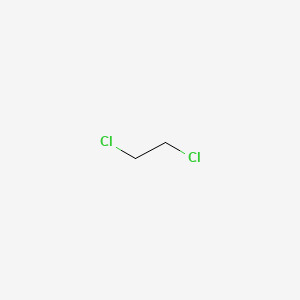

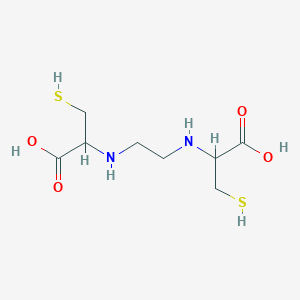

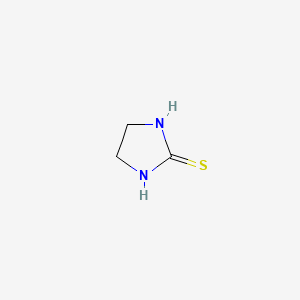

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of etofenamate?

A1: Etofenamate exerts its anti-inflammatory effects primarily by inhibiting prostaglandin synthesis. [, , ] This is achieved through two main pathways:

- Direct inhibition of prostaglandin synthesis by unchanged etofenamate: Etofenamate can directly inhibit prostaglandin production by macrophages. []

- Inhibition of prostaglandin synthesis by its metabolite, flufenamic acid: Etofenamate is metabolized to flufenamic acid in the body, which also inhibits prostaglandin synthesis. []

Q2: Does etofenamate interact with other inflammatory pathways?

A2: Research suggests etofenamate also exhibits anti-inflammatory activity through the inhibition of lipoxygenase, another enzyme involved in the inflammatory cascade. []

Q3: How does the inhibition of prostaglandin and lipoxygenase contribute to its therapeutic effects?

A3: Inhibiting these enzymes disrupts the production of pro-inflammatory mediators, leading to a reduction in inflammation, pain, and fever. []

Q4: What is the molecular formula and weight of etofenamate?

A4: Etofenamate has the molecular formula C18H16F3NO3 and a molecular weight of 351.32 g/mol. []

Q5: What is known about the stability of etofenamate in different formulations?

A5: Etofenamate has been formulated in various topical preparations, including gels, creams, and plasters. Research shows it exhibits good stability in these formulations. [, , ]

Q6: What is the typical route of administration for etofenamate?

A6: Etofenamate is primarily administered topically (gels, creams, plasters) or intramuscularly. [, , ]

Q7: How is etofenamate absorbed and distributed in the body?

A7: Topically applied etofenamate demonstrates effective penetration into inflamed tissues, achieving higher concentrations compared to oral administration. [, ] Intramuscular administration results in prolonged release from the oily depot, leading to sustained plasma levels. [, ]

Q8: What are the primary metabolic pathways of etofenamate?

A8: Etofenamate is primarily metabolized to flufenamic acid, which also possesses anti-inflammatory properties. Further metabolism leads to the formation of various hydroxy derivatives of both etofenamate and flufenamic acid. [, ]

Q9: How is etofenamate eliminated from the body?

A9: Etofenamate and its metabolites are primarily eliminated via biliary excretion, with a smaller proportion excreted renally. [, ]

Q10: What preclinical models have been used to assess the efficacy of etofenamate?

A10: Numerous animal models have been employed to evaluate the anti-inflammatory and analgesic activity of etofenamate, including:

- Carrageenin-induced paw edema in rats [, ]

- Histamine-induced vascular permeability in mice []

- Ultraviolet light-induced erythema in guinea pigs []

- Felt-pellet-induced granuloma formation in rats []

- Adjuvant-induced arthritis in rats [, ]

- Silver nitrate-induced arthritis in rats []

- Acetic acid-induced writhing test in mice and rats []

Q11: Has the efficacy of etofenamate been investigated in clinical trials?

A11: Yes, several clinical trials have demonstrated the efficacy of etofenamate in treating various inflammatory conditions, including:

- Knee osteoarthritis [, , ]

- Ankle sprain []

- Chronic trauma of the locomotion system []

- Painful hallux valgus []

- Rheumatoid arthritis []

- Temporomandibular disorder []

Q12: What drug delivery systems have been explored for etofenamate?

A12: Beyond traditional formulations, researchers have explored novel drug delivery systems to enhance etofenamate's therapeutic efficacy:

- Iontophoresis: This technique enhances the transdermal delivery of etofenamate, leading to higher drug concentrations in both serum and synovial fluid. []

- Semisolid Solid Lipid Nanoparticle (SLN) Dispersions: This novel approach aims to enhance the dermal uptake and anti-inflammatory activity of etofenamate. [, ]

Q13: What analytical methods are commonly employed to quantify etofenamate in biological samples?

A13: Several analytical techniques are used for the quantification of etofenamate and its metabolites, including:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。